3,9-Dihydroeucomin

Description

Contextualization of 3,9-Dihydroeucomin as a Natural Product

This compound is a naturally occurring compound classified under the homoisoflavonoid subgroup of flavonoids. nih.govthieme-connect.de These compounds are considered a rare and unique class of oxygen heterocyclic compounds. nih.gov Homoisoflavonoids, including this compound, have been primarily isolated from plants belonging to the Asparagaceae and Fabaceae families, and less commonly from the Polygonaceae, Portulacaceae, Orchidaceae, and Gentianaceae families. nih.govthieme-connect.de

This particular compound has been identified in various plant species. For instance, it has been isolated from the leaves of Agave sisalana and the South African medicinal plant Eucomis montana. scispace.com Research has also documented its presence in other species, highlighting its distribution in the plant kingdom.

The study of this compound and its parent class, homoisoflavonoids, is significant due to their reported range of biological activities. These activities include anti-inflammatory, antioxidant, and immunomodulatory effects. nih.govscispace.com For example, this compound has demonstrated inhibitory effects on the proliferation of peripheral blood mononuclear cells (PBMC) and has shown antioxidant and anti-inflammatory properties. scispace.com A derivative, 4'-demethyl-3,9-dihydroeucomin (B174957), has recently been identified as a bitter-masking compound from the resin of Daemonorops draco. nih.govbicoll-group.com

Historical Perspectives in Homoisoflavonoid Chemistry and Biological Research

The history of flavonoids dates back to the 1930s when Albert Szent-Györgyi discovered that crude extracts from citrus fruits had greater efficacy in treating scurvy than purified Vitamin C alone, attributing this to a substance he called "citrin" or "Vitamin P". wikipedia.org This opened the door to the investigation of a vast array of plant-derived polyphenolic compounds.

The specific class of homoisoflavonoids was first identified in 1967 with the isolation of eucomin (B600394) and (-)-eucomol from Eucomis bicolor. nih.govbme.hu This discovery marked the recognition of a new class of natural oxygen heterocyclics. bme.hu Following this initial finding, the field expanded, and by 1970, eight additional homoisoflavonoids had been isolated, with their structures and syntheses being determined. bme.hu

Over the decades, research has intensified, and to date, over 300 naturally occurring homoisoflavonoids have been identified. mdpi.comresearchgate.net The growing interest in this class of compounds stems from their diverse and potent biological activities, which have been the subject of numerous phytochemical and pharmacological studies. nih.govthieme-connect.de These studies have explored activities such as anti-angiogenic, anti-inflammatory, and cytotoxic effects, positioning homoisoflavonoids as promising candidates for further investigation in drug discovery. nih.govsurrey.ac.ukretinaresearchfnd.org

Structural Framework and Classification of this compound

Homoisoflavonoids are characterized by a 16-carbon skeleton (C6-C3-C6), which distinguishes them from the more common flavonoids. mdpi.com This structure consists of two phenyl rings (A and B) and a heterocyclic ring (C) containing an oxygen atom. The key structural difference from isoflavonoids is the presence of an extra carbon atom, which forms a benzyl (B1604629) or benzylidene group at the C-3 position of the chroman-4-one core. mdpi.comrsc.org

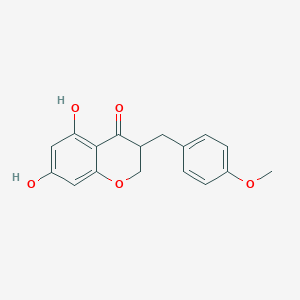

This compound, with the chemical formula C17H16O5, belongs to the homoisoflavanone subclass. naturalproducts.netchemblink.com Its structure is formally named 5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]chroman-4-one. naturalproducts.netchemblink.com

Homoisoflavonoids are broadly classified into five main types based on their carbon skeleton: nih.govthieme-connect.de

Sappanin-type

Scillascillin-type

Brazilin-type

Caesalpin-type

Protosappanin-type

This compound falls under the sappanin-type, which is further subdivided based on the pyran ring moiety. thieme-connect.de

| Compound | Plant Source | Family | Reference |

|---|---|---|---|

| This compound | Eucomis montana | Asparagaceae | scispace.com |

| This compound | Agave sisalana | Asparagaceae | |

| 4'-Demethyl-3,9-dihydroeucomin | Daemonorops draco | Arecaceae | nih.govbicoll-group.com |

| 4'-Demethyl-3,9-dihydroeucomin | Scilla scilloides | Asparagaceae | |

| Eucomin | Eucomis bicolor | Asparagaceae | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERGURVELWCYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Advanced Isolation Methodologies

Chromatographic and Extraction Techniques for Natural Product Isolation

Methanolic Extraction and Fractionation Strategies

Methanolic extraction is a foundational step in the isolation of 3,9-Dihydroeucomin and related compounds from plant matrices. Methanol (B129727), being a polar solvent, effectively solubilizes a wide range of secondary metabolites, including flavonoids and homoisoflavanones phcogj.comresearchgate.netnih.gov.

Plant Sources: this compound has been isolated from the leaves of Agave sisalana researchgate.netnih.gov and from Eucomis montana scispace.com. Additionally, the resin of Daemonorops draco has been a source for the isolation of related compounds like 4'-Demethyl-3,9-dihydroeucomin (B174957) (DMDHE) bicoll-group.comnih.govbicoll-group.comacs.orgnih.gov.

Extraction Process: Typically, plant material is dried and then subjected to maceration or Soxhlet extraction using methanol. For instance, the leaves of Agave sisalana were extracted with methanol to yield a crude extract from which multiple homoisoflavonoids, including (±)-3,9-Dihydroeucomin, were subsequently isolated researchgate.netnih.gov. Similarly, a methanolic extract of Eucomis montana yielded this compound along with other homoisoflavanones scispace.com.

Initial Fractionation: Following methanolic extraction, crude extracts are often subjected to preliminary fractionation to enrich the target compounds. This can involve techniques such as column chromatography using silica (B1680970) gel or reversed-phase materials. For example, a methanolic extract from Artemisia monosperma was fractionated using column chromatography with gradients of chloroform (B151607) and ethanol/methanol to isolate flavonoids phcogj.com. In the study of Agave sisalana, the methanolic extract was adsorbed onto silica gel and then subjected to silica gel column chromatography researchgate.net.

High-Performance Liquid Chromatography (HPLC) and Semi-Preparative Separations

High-Performance Liquid Chromatography (HPLC), particularly in its semi-preparative format, is crucial for the high-resolution separation and purification of individual compounds like this compound from complex mixtures.

RP-18 HPLC: Preparative reversed-phase (RP) HPLC, specifically using RP-18 columns, has been instrumental in isolating compounds from the resin of Daemonorops draco. This method was employed to separate the extract into fractions, which were then analyzed for bitter-masking activity nih.govacs.orgnih.gov. For instance, the D. draco extract was separated by preparative RP-18 HPLC-UV into eleven fractions, with fractions V and IX showing significant bitter-masking effects nih.govacs.orgnih.gov. Subsequent purification of these active fractions involved further preparative RP-18 HPLC coupled with high-resolution mass spectrometry (LC-HRMS/CAD/UV) and NMR analysis for compound identification nih.govacs.orgnih.gov.

Other HPLC Applications: Semipreparative HPLC is recognized as a valuable tool for achieving high-purity separations and producing reference standards, despite its higher cost buketov.edu.kz. Research involving Agave species has also utilized semipreparative HPLC for isolating compounds, including this compound doceru.com. Analytical HPLC methods, often using C18 columns with acetonitrile/water gradients, are employed for characterizing extracts and monitoring purification processes acs.org.

Complementary Techniques: After HPLC separation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structures of the isolated compounds, including this compound researchgate.netnih.govacs.orgnih.gov.

Activity-Guided Fractionation Approaches

Activity-guided fractionation is a powerful strategy that combines chromatographic separation with the simultaneous assessment of biological activity to pinpoint and isolate compounds responsible for a specific effect.

Bitter-Masking Activity Guidance: The isolation of 4'-Demethyl-3,9-dihydroeucomin (DMDHE) from the resin of Daemonorops draco is a prime example of activity-guided fractionation. This approach utilized both in vivo sensory bitterness ratings of quinine (B1679958) and in vitro cell-based bitter response assays. By evaluating fractions for their bitter-masking potential, researchers were able to identify the most active fractions and subsequently isolate DMDHE as the key bitter-masking compound bicoll-group.comnih.govbicoll-group.comacs.orgnih.gov. This method demonstrated that DMDHE reduced the sensory bitterness of quinine by 14.8 ± 5.00% nih.govacs.orgnih.gov.

Bioactivity Screening of Isolated Compounds: In the study of Eucomis montana, homoisoflavanones including this compound were isolated and subsequently screened for anti-inflammatory and antioxidant activities scispace.com. While the initial isolation might not have been strictly guided by these specific activities, the screening provided a scientific basis for the ethnomedicinal use of these compounds and highlighted their bioactivity. For instance, this compound exhibited good inhibition of chemiluminescence with an IC50 value of 14 mg/mL and 92% inhibition of antioxidant/free radical scavenging activity at 10 mg/mL scispace.com.

Immunopharmacological Activity Evaluation: Compounds isolated from Agave sisalana, including (±)-3,9-Dihydroeucomin, were evaluated for immunopharmacological activity, specifically their effects on PBMC proliferation and the production of IL-2 and IFN-γ researchgate.netnih.gov. (±)-3,9-Dihydroeucomin showed inhibitory effects on PBMC proliferation with an IC50 value of 19.4 µM researchgate.netnih.gov. This post-isolation assessment of activity is critical for understanding the therapeutic potential of natural products and can inform future activity-guided isolation strategies for related compounds.

Chemical Synthesis and Derivatization Strategies

Synthetic Routes for 3,9-Dihydroeucomin and Core Homoisoflavonoid Structures

The construction of the 3-benzylchromanone core is the foundational step in the synthesis of this compound and related homoisoflavonoids. These multi-step syntheses often begin with appropriately substituted phenols and build the heterocyclic chromanone ring system.

A common and efficient method for generating the saturated 3-benzylchromanone backbone from a 3-benzylidenechroman-4-one precursor is catalytic hydrogenation. This reaction reduces the exocyclic double bond at the 3-position, yielding the dihydro- structure.

A specific example is the gram-scale synthesis of 4′-demethyl-3,9-dihydroeucomin (DMDHE). nih.govnih.govacs.org The process starts with a chromen precursor, which is subjected to hydrogenation. nih.govacs.org In a typical procedure, the precursor is dissolved in methanol (B129727), and 10% Palladium on carbon (Pd/C) is added as a catalyst under an inert argon atmosphere. nih.govacs.org The mixture is then placed under a hydrogen gas (H₂) atmosphere and stirred for several hours at a slightly elevated temperature (e.g., 30 °C) to drive the reaction to completion. nih.govacs.org Following the reaction, the catalyst is removed by filtration through Celite, and the resulting product is purified using silica (B1680970) gel column chromatography. nih.gov This method is highly effective, affording the desired 3-benzylchromanone product in high yield (e.g., 82%). nih.gov

Catalytic hydrogenation is a versatile technique widely used for the selective reduction of various functional groups. nih.govresearchgate.net In the context of homoisoflavonoid synthesis, its primary advantage is the clean and high-yielding conversion of the C3-benzylidene double bond to a single bond, establishing the core 3-benzylchroman-4-one structure without requiring protection of hydroxyl groups. lookchem.com

Table 1: Example of Catalytic Hydrogenation for Homoisoflavonoid Synthesis

| Precursor | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|

Many naturally occurring homoisoflavonoids are chiral, and their biological activity is often dependent on their specific stereochemistry. researchgate.net Therefore, developing stereoselective synthetic methods is crucial for producing enantiomerically pure compounds. mdpi.com Various strategies have been explored to control the stereochemistry at the C3 and C9 positions of the homoisoflavonoid skeleton.

Key stereoselective approaches include:

Chiral Auxiliaries : The use of chiral auxiliaries, such as (4S,5R)-(+)- and (4R,5S)-(-)-imidazolidin-2-ones, has been successfully applied in the α-benzylation of phenyl acetic acid derivatives to create the 3-phenylchroman moiety with excellent enantiomeric excess (94-99%). mdpi.com

Organocatalysis and Organometallic Catalysis : Asymmetric catalysis provides a powerful tool for enantioselective synthesis. For instance, palladium(II)-pyridinooxazoline complexes have been used to catalyze the conjugate addition of arylboronic acids to chromones, yielding chiral flavanones. mdpi.com Similarly, rhodium-chiral diene complexes can catalyze the asymmetric 1,4-addition of arylboronic acids, producing products with enantiomeric excess greater than 97%. mdpi.com

Diastereodivergent Synthesis : Methods have been developed for the diastereodivergent synthesis of syn- and anti-9-hydroxyhomoisoflavanones. digitellinc.com These approaches, which may involve a Morita-Baylis-Hillman reaction followed by a syn-selective 1,4-reduction, allow for the controlled formation of both diastereomers of β-hydroxy chroman-4-ones. digitellinc.com

Asymmetric Transfer Hydrogenation : Asymmetric transfer hydrogenation using catalysts like Noyori's Ru catalyst can produce 3-benzylchroman-4-ones with a specific configuration (e.g., R-configuration) in high yield and enantiomeric excess. researchgate.net

Regiospecificity is another critical consideration, particularly when synthesizing analogues with complex substitution patterns on the aromatic rings. The choice of starting materials and the reaction sequence, including cyclization and rearrangement reactions, must be carefully controlled to ensure the correct placement of substituents. researchgate.net

Preparation of this compound Analogues and Derivatives

To investigate the biological potential and establish structure-activity relationships, numerous analogues of this compound have been synthesized. This involves modifying the core structure by altering the substitution patterns on the A and B rings.

Demethylated and hydroxylated analogues are of significant interest as they often mimic metabolic products or possess altered biological properties.

4′-Demethyl-3,9-dihydroeucomin (DMDHE) : As previously described, this compound can be efficiently prepared via catalytic hydrogenation of its corresponding chromen precursor. nih.govacs.org This analogue, where the methoxy (B1213986) group at the 4'-position is replaced by a hydroxyl group, has been identified as a potent bitter-masking compound isolated from the resin of Daemonorops draco. nih.govnih.govacs.orgbicoll-group.com The synthesis was a key step in confirming the structure of the natural product. nih.govacs.org

3′-Hydroxy-3,9-dihydroeucomin : This compound has been identified as a natural product from plants of the Muscari genus (Asparagaceae family). targetmol.com Its synthesis would follow general homoisoflavonoid routes, starting from a 2',5'-dihydroxy-4'-methoxyacetophenone and a 3-hydroxy-4-methoxybenzaldehyde, followed by steps to construct the chromanone ring and subsequent reduction.

The synthesis of various polyhydroxy 3-benzylchroman-4-ones can be achieved without the need for protecting and deprotecting hydroxyl groups, which simplifies the synthetic process. lookchem.com

Systematic modification of the substitution patterns on the homoisoflavonoid scaffold is essential for exploring their chemical space and biological activities. Researchers have synthesized series of analogues by varying the substituents on both the A and B rings. nih.govresearchgate.net For example, a study involved the synthesis of twenty homoisoflavonoid analogues with different substitution groups on rings A and B, and even included analogues with a heteroaromatic B ring, to evaluate their cardioprotective and neuroprotective activities. researchgate.net These synthetic efforts often start from a substituted phenol to build the chroman-4-one core, followed by condensation with an appropriate aromatic aldehyde and subsequent reduction. nih.gov

Rational Design and Synthesis for Structure-Activity Relationship (SAR) Studies

Rational design and SAR studies are interconnected processes that guide the development of new bioactive molecules. mdpi.comdrugdesign.org SAR aims to convert raw structure-activity data into a deeper understanding of how specific molecular features influence biological effects. drugdesign.org This knowledge is then used to design new analogues with potentially improved activity or other desirable properties. nih.gov

In the field of flavonoids and homoisoflavonoids, SAR analyses have revealed key structural requirements for various biological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects. mdpi.com For instance, studies have shown that the presence and position of hydroxyl and methoxy groups on the aromatic rings are critical. mdpi.com An analysis of 80 flavonoid compounds indicated that a hydroxyl group at the C3′ position and a methoxy group at the C7 position play a vital role in neuroprotective and anti-inflammatory activity. mdpi.com

Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are increasingly used in the rational design process. mdpi.comnih.gov These methods help predict the activity of designed compounds and understand their interactions with biological targets at a molecular level, thereby prioritizing the synthesis of the most promising candidates. mdpi.comnih.gov Based on the predictions from such models, new series of flavonoid analogues have been designed, synthesized, and tested, showing a good correlation between predicted and experimental activities. nih.gov

Table 2: Key Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4′-Demethyl-3,9-dihydroeucomin | DMDHE |

| 3′-Hydroxy-3,9-dihydroeucomin | - |

| 3-benzylchromanone | - |

Advanced Structural Elucidation Methodologies

Spectroscopic Characterization Techniques

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI MS) and Electrospray Ionization Mass Spectrometry (ESI MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of compounds, aiding significantly in structure elucidation libretexts.org. Electron Ionization (EI) is a common ionization technique where a high-energy electron beam bombards the sample, causing fragmentation and ionization nih.govresearchgate.net. This fragmentation provides a characteristic fingerprint that can be used for identification. Electrospray Ionization (ESI), on the other hand, is a softer ionization technique that typically produces intact molecular ions with minimal fragmentation, making it suitable for determining the molecular weight of larger or more labile molecules libretexts.org.

In the context of 3,9-Dihydroeucomin, both EI MS and ESI MS, often coupled with liquid chromatography (LC-MS), are instrumental. LC-HRMS (High-Resolution Mass Spectrometry) provides accurate mass measurements, allowing for the determination of elemental composition nih.govacs.org. Studies characterizing extracts containing this compound have utilized LC coupled with high-resolution mass spectrometry, acquiring data in both ESI+ and ESI– ionization modes nih.govacs.org. These analyses help in identifying the molecular ion and characteristic fragments, which are then correlated with known structures or used to propose plausible structures researchgate.netresearchgate.net.

Ultraviolet/Visible (UV/Vis) Spectroscopy and Charged Aerosol Detection (CAD)

Ultraviolet/Visible (UV/Vis) spectroscopy is a technique that measures the absorption or transmittance of light in the UV and visible regions of the electromagnetic spectrum sci-hub.se. It is particularly useful for detecting compounds with chromophores, such as conjugated systems found in many natural products, providing information about the electronic structure and unsaturation sci-hub.se. UV/Vis detectors are commonly integrated into High-Performance Liquid Chromatography (HPLC) systems for compound detection and quantification sci-hub.se.

Charged Aerosol Detection (CAD) is a universal detector that offers a near-constant response factor for a wide range of non-volatile analytes, regardless of their chemical structure lcms.cz. It is particularly advantageous for compounds that lack strong UV chromophores. In the characterization of this compound and its related compounds, LC coupled with UV/Vis and CAD (LC-HRMS/CAD/UV) has been employed. This combination allows for sensitive detection and characterization, providing complementary information to mass spectrometry nih.govacs.org. The UV-Vis spectra can offer insights into the presence of specific functional groups and conjugation, while CAD ensures the detection of all non-volatile components in the eluent sci-hub.selcms.cz.

Computational and Integrated Approaches for Structure Elucidation

The complexity of natural product structures often necessitates the integration of computational methods with experimental data to achieve definitive structural assignments.

Application of Reasoning-Capable Language Models in Molecular Structure Determination

Recent advancements in artificial intelligence (AI), particularly the development of reasoning-capable Large Language Models (LLMs), are revolutionizing molecular structure elucidation chemrxiv.orgresearchgate.netchemrxiv.orgrsc.orgacs.org. These models can process and interpret complex spectral data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, by analyzing spectral evidence, explaining discrepancies, and assessing structural plausibility chemrxiv.orgresearchgate.netchemrxiv.org. LLMs can bridge the gap between raw quantitative data and chemical insight, moving beyond simple numerical error metrics to provide more robust structural assignments chemrxiv.orgresearchgate.net. By integrating LLMs with specialized chemical analysis tools, workflows can systematically generate diverse molecular candidates and evaluate them against experimental data, significantly improving accuracy and reducing the time required for structure determination chemrxiv.orgresearchgate.netchemrxiv.org.

Automated Spectral Prediction and Database Matching

Automated spectral prediction and database matching are critical components of modern structure elucidation workflows nih.govdypvp.edu.inresearchgate.netoup.comacs.org. Machine learning algorithms trained on extensive spectral databases can predict the spectral features of known compounds, enabling rapid identification by matching these predictions against experimental data dypvp.edu.inresearchgate.netoup.com. Techniques like deep learning are being used to accurately predict MS/MS spectra from chemical structures, facilitating the identification of novel compounds even without reference standards researchgate.netacs.org. Furthermore, AI tools are integrated with large compound databases, such as the Dictionary of Natural Products, to expedite the identification process, particularly for dereplication – the rapid identification of known compounds to avoid redundant isolation efforts dypvp.edu.inoup.com. These automated methods enhance the efficiency and accuracy of identifying natural products by leveraging vast amounts of pre-existing spectral information dypvp.edu.inresearchgate.netoup.comacs.org.

Biological and Pharmacological Research Endeavors on 3,9 Dihydroeucomin

Immunomodulatory Activities and Mechanistic Insights

Research into the biological activities of homoisoflavonoids has identified (±)-3,9-Dihydroeucomin as a compound with notable immunomodulatory properties. Studies utilizing in vitro models have demonstrated its capacity to influence key cellular components of the immune system.

In vitro investigations have shown that (±)-3,9-Dihydroeucomin can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), which are crucial for immune responses. researchgate.netmdpi.com One study evaluated several homoisoflavonoids isolated from the methanolic extract of Agave sisalana leaves for their immunopharmacological activity. researchgate.netnih.gov In this research, PBMCs were stimulated with phytohemagglutinin (PHA), a mitogen that induces T-cell proliferation, to mimic an immune response.

(±)-3,9-Dihydroeucomin demonstrated a significant inhibitory effect on the proliferation of these activated PBMCs, with a reported half-maximal inhibitory concentration (IC₅₀) of 19.4 µM. researchgate.netmdpi.com This effect was determined by measuring the uptake of ³H-thymidine, a standard method for assessing cell proliferation. researchgate.netnih.gov The potency of (±)-3,9-Dihydroeucomin was notably higher than other homoisoflavonoids tested in the same study, such as dihydrobonducellin (B12107103) (IC₅₀ of 73.8 µM) and 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone (IC₅₀ of 58.8 µM). researchgate.netmdpi.comnih.gov

Table 1: Inhibitory Effects of Homoisoflavonoids on PHA-Activated PBMC Proliferation

| Compound | IC₅₀ (µM) on PBMC Proliferation |

|---|---|

| (±)-3,9-Dihydroeucomin | 19.4 |

| Dihydrobonducellin | 73.8 |

| 5,7-Dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone | 58.8 |

Data sourced from studies on compounds isolated from Agave sisalana. researchgate.netmdpi.comnih.gov

Beyond inhibiting cell proliferation, (±)-3,9-Dihydroeucomin also modulates the production of key cytokines by activated PBMCs. researchgate.netnih.gov Cytokines like Interleukin-2 (IL-2) and Interferon-γ (IFN-γ) are vital for the orchestration of an effective immune response. nih.gov IL-2 is a potent T-cell growth factor, while IFN-γ is crucial for activating macrophages. nih.govoatext.com

The study on Agave sisalana constituents revealed that (±)-3,9-Dihydroeucomin, along with dihydrobonducellin and 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone, significantly inhibited the production of both IL-2 and IFN-γ in PHA-activated PBMCs. researchgate.netnih.govchemfaces.com This inhibition was observed to be concentration-dependent. researchgate.netnih.gov The suppression of these pro-inflammatory cytokines suggests a mechanism through which (±)-3,9-Dihydroeucomin exerts its immunomodulatory effects, potentially by dampening excessive T-cell activation and effector functions. researchgate.net

Analysis of the immunomodulatory activities of (±)-3,9-Dihydroeucomin and related homoisoflavonoids provides insights into their structure-activity relationships. mdpi.com The superior inhibitory potency of (±)-3,9-Dihydroeucomin (IC₅₀ = 19.4 µM) compared to other tested compounds like 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone (IC₅₀ = 58.8 µM) suggests that specific structural features are critical for its activity. mdpi.com

Researchers have proposed that the presence of a methoxyl group at the C-4′ position and a hydroxyl group at the C-5 position on the homoisoflavonoid skeleton appear to be necessary for significant immunosuppressive effects. mdpi.com When the C-4′ position is occupied by a hydroxyl group instead of a methoxyl group, the inhibitory activity on PBMC proliferation is reduced by approximately threefold. mdpi.com This highlights the importance of the substitution pattern on the benzyl (B1604629) group for the compound's interaction with its biological targets within the immune cells.

Bitter Taste Masking Properties of 4′-Demethyl-3,9-dihydroeucomin

A structurally related compound, 4′-Demethyl-3,9-dihydroeucomin (DMDHE), has been identified and investigated for a completely different biological property: the ability to mask bitter taste. nih.govnih.gov This research opens avenues for using natural compounds to improve the palatability of foods and pharmaceuticals. nih.gov

The bitter-masking potential of DMDHE was identified through an activity-guided approach that combined sensory trials with in vitro cell-based assays. nih.govnih.gov The in vitro model utilized human gastric tumor (HGT-1) cells, which serve as a functional model for studying taste-receptor-mediated responses. nih.govresearchgate.net In these cells, the activation of bitter taste receptors (TAS2Rs) triggers a measurable physiological response, namely, proton secretion. nih.govnih.gov

In a key experiment, DMDHE was tested for its ability to mask the bitterness of quinine (B1679958), a classic bitter compound. nih.gov The results showed that DMDHE at a concentration of 100 ppm significantly reduced the proton secretion in HGT-1 cells that was induced by 10 ppm of quinine. nih.gov This cellular-level verification supported the sensory data, where an extract containing DMDHE was found to reduce the perceived bitterness of quinine. nih.govnih.gov The HGT-1 cell assay, therefore, serves as a valuable tool for screening and identifying potential bitter-masking compounds by quantifying their effect on the cellular bitter response. nih.govresearchgate.net

Table 2: Bitter-Masking Effect of 4′-Demethyl-3,9-dihydroeucomin (DMDHE) on Quinine

| Assay Type | Test Condition | Observed Effect |

|---|---|---|

| Human Sensory Trial | DMDHE vs. Quinine | 14.8 ± 5.00% decrease in sensory bitterness of quinine. nih.govnih.govacs.org |

| In Vitro Cellular Assay (HGT-1 Cells) | DMDHE [100 ppm] vs. Quinine [10 ppm] | 296 ± 22.9% reduction in quinine-evoked proton secretion. nih.gov |

Data sourced from a study identifying DMDHE from the resin of Daemonorops draco. nih.govnih.gov

To elucidate the molecular mechanism behind the bitter-masking effect of DMDHE, researchers focused on its interaction with specific bitter taste receptors. nih.govacs.org The investigation centered on TAS2R14, a broadly tuned bitter taste receptor known to be activated by quinine. nih.gov

To confirm the functional involvement of this receptor, a CRISPR-Cas9 gene-editing approach was employed to create a knockout of the TAS2R14 gene in HGT-1 cells (HGT-1 TAS2R14ko). nih.govnih.govacs.org When the bitter-masking effect of DMDHE was tested in these genetically modified cells, its ability to counteract the quinine response was significantly diminished. nih.govnih.gov Specifically, the DMDHE-evoked bitter-masking effect was reduced by 40.4 ± 9.32% in the TAS2R14 knockout cells compared to the wild-type HGT-1 cells. nih.govnih.govacs.org This finding provides strong evidence that DMDHE exerts its bitter-masking effect, at least in part, by modulating the function of the TAS2R14 bitter taste receptor. acs.orgacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| (±)-3,9-Dihydroeucomin |

| 4′-Demethyl-3,9-dihydroeucomin (DMDHE) |

| Dihydrobonducellin |

| 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone |

| Interleukin-2 (IL-2) |

| Interferon-γ (IFN-γ) |

Sensory Evaluation Studies in Relevant In Vivo Models

Recent research has highlighted the sensory properties of homoisoflavonoids, particularly their ability to modulate taste perception. A notable study focused on 4′-demethyl-3,9-dihydroeucomin (DMDHE), a structurally similar compound to 3,9-Dihydroeucomin, isolated from the resin of Daemonorops draco. bicoll-group.comnih.govbicoll-group.comnih.govacs.org This research employed an activity-guided approach combining in vivo sensory evaluations and in vitro cell-based assays to identify compounds with bitter-masking properties. bicoll-group.comnih.govbicoll-group.com

In a human sensory trial, an organic solvent extract of D. draco resin, containing DMDHE, demonstrated a significant bitter-masking effect on quinine. nih.govnih.govacs.org The extract, at a concentration of 500 ppm, reduced the perceived bitterness of 10 ppm quinine by approximately 29.6% to 30%. bicoll-group.comnih.gov Further investigation involving activity-guided fractionation identified the most potent bitter-masking fractions. nih.govacs.org Subsequent analysis led to the characterization of DMDHE as a key bitter-masking homoisoflavanone. nih.govacs.org

Sensory evaluation of purified DMDHE at 100 ppm showed a mean reduction of quinine bitterness by 14.8%. nih.govacs.org These findings suggest the potential of homoisoflavonoids like this compound and its derivatives to be utilized as natural bitter-masking agents in the food and pharmaceutical industries, offering a strategy to improve the palatability of products with bitter tastes. bicoll-group.combicoll-group.com The study utilized a human gastric tumor cell line (HGT-1) as a surrogate model for bitter taste receptor (TAS2R)-dependent mechanisms, which has been established in previous studies to correlate with human sensory data. acs.orgresearchgate.net

Enzyme Inhibitory Profiles

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process, and their inhibition is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). invivochem.com Research has explored the potential of homoisoflavonoids, including this compound, as COX-2 inhibitors.

One study investigating homoisoflavanones from the bulbs of Ledebouria socialis and Ledebouria ovatifolia reported that this compound exhibited less potent COX-2 inhibitory activity compared to other tested compounds. medchemexpress.com Another source also describes this compound as a natural isoflavone (B191592) compound with low COX-2 inhibitory activity. invivochem.com However, a phytochemical investigation of Eucomis montana screened several homoisoflavanones for anti-inflammatory activity using a chemiluminescent luminol (B1675438) assay. scispace.com In this assay, this compound demonstrated good inhibition of chemiluminescence with an IC₅₀ value of 14 mg/mL. scispace.com For comparison, the related compound 4'-demethyl-3,9-dihydroeucomin (B174957) showed an IC₅₀ of 7 mg/mL, which was comparable to the NSAID control, meloxicam (B1676189) (IC₅₀ of 6 mg/mL). scispace.com

It is important to note that while some studies indicate weak direct COX-2 inhibition by this compound, others suggest a potential role in modulating inflammatory pathways, as evidenced by the chemiluminescence assay. medchemexpress.comscispace.com

Matrix Metalloproteinase (MMP-2, MMP-9) Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process crucial in both normal physiological and pathological processes, including inflammation and cancer metastasis. scbt.com The inhibitory effects of homoisoflavonoids on MMPs have been a subject of investigation.

Extracts from the bulbs of Muscari comosum (Leopoldia comosa), which contain various homoisoflavones including 4′demethyl-3,9-dihydroeucomin, have been studied for their anti-inflammatory activity through the inhibition of MMP-9 and MMP-2 enzymes. mdpi.com These enzymes are considered important markers in the inflammatory response. mdpi.com While direct inhibitory data for this compound on MMP-2 and MMP-9 is not explicitly detailed in the provided context, the activity of plant extracts containing similar compounds suggests a potential avenue for research. mdpi.com For instance, other natural compounds have been shown to inhibit MMP-9. targetmol.com Dihydromyricetin, for example, has been found to inhibit the migration and invasion of hepatoma cells by downregulating the expression of MMP-9, with little effect on MMP-2. nih.gov Furthermore, studies on microglia have shown that inhibiting MMP-3 or MMP-9 can suppress the expression of pro-inflammatory cytokines. nih.gov

Inhibition of Digestive Enzymes (e.g., Pancreatic Lipase (B570770), α-Amylase) by Plant Extracts

The inhibition of digestive enzymes like pancreatic lipase and α-amylase is a therapeutic strategy for managing obesity and type 2 diabetes. iosrphr.org Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition can reduce fat absorption. iosrphr.orgmaedica.ro

While direct studies on this compound are limited, research on plant extracts containing related compounds suggests potential activity. For example, a study on a novel phytochemical compound demonstrated significant pancreatic lipase inhibition (72.15% at 100 µg/mL), which was slightly less potent than the standard drug orlistat (B1677487) (83.67%). connectjournals.com Various plant extracts, such as those from black tea containing theaflavins, have also been shown to inhibit pancreatic lipase. nih.gov Saponins and polyphenols found in many plants are known to have an inhibitory effect on pancreatic lipase activity. dergipark.org.tr This suggests that homoisoflavonoids like this compound, being polyphenolic compounds, could potentially exhibit similar inhibitory effects.

Anti-Inflammatory Research Potential

The anti-inflammatory potential of this compound and related homoisoflavonoids has been explored through various studies. Homoisoflavonoids, in general, are known for a range of biological activities, including anti-inflammatory effects. thieme-connect.comnih.govresearchgate.netresearchgate.net

A phytochemical investigation of Eucomis montana provided a scientific basis for the traditional use of Eucomis species in treating inflammation. scispace.com This study found that this compound and its derivatives exhibited good inhibition of chemiluminescence, an indicator of anti-inflammatory activity. scispace.com Specifically, this compound had an IC₅₀ value of 14 mg/mL in this assay. scispace.com The study also noted that these compounds possessed excellent antioxidant and free radical scavenging activity, which could contribute to their anti-inflammatory effects. scispace.com

Furthermore, research on Agave sisalana led to the isolation of (±)-3,9-Dihydroeucomin, which showed inhibitory effects on the proliferation of peripheral blood mononuclear cells (PBMC) activated by phytohemagglutinin (PHA) with an IC₅₀ value of 19.4 µM. researchgate.net This compound also significantly inhibited the production of the pro-inflammatory cytokines IL-2 and IFN-γ in a concentration-dependent manner. researchgate.net

Investigations into Other Homoisoflavonoid Bioactivities

Beyond the specific activities detailed above, the broader class of homoisoflavonoids, to which this compound belongs, has been reported to possess a wide array of pharmacological properties. These compounds are a rare class of flavonoids primarily found in the Asparagaceae and Fabaceae families. researchgate.netmdpi.com

Comprehensive reviews of homoisoflavonoids have documented numerous bioactivities, including:

Antimicrobial effects nih.govresearchgate.net

Antimutagenic properties nih.govresearchgate.net

Antioxidant activity scispace.comthieme-connect.comnih.govresearchgate.net

Immunomodulatory effects thieme-connect.comnih.govresearchgate.net

Antidiabetic potential thieme-connect.comnih.govresearchgate.netresearchgate.net

Cytotoxic activity against various cancer cell lines thieme-connect.comnih.govresearchgate.netresearchgate.net

Anti-angiogenic effects nih.govresearchgate.net

Vasorelaxant properties thieme-connect.comnih.gov

These diverse biological activities highlight the potential of homoisoflavonoids as a source for the discovery of new therapeutic agents. thieme-connect.comnih.gov Further phytochemical and pharmacological studies are warranted to fully explore the potential of this interesting class of compounds. mdpi.com

Table of Research Findings for this compound and Related Compounds

| Activity | Compound | Finding | Source |

|---|---|---|---|

| Sensory Evaluation (Bitter-Masking) | 4′-demethyl-3,9-dihydroeucomin (DMDHE) | Reduced bitterness of quinine by 14.8% at 100 ppm. | nih.govacs.org |

| COX-2 Inhibition | This compound | Low inhibitory activity. | invivochem.commedchemexpress.com |

| Chemiluminescence Inhibition (Anti-inflammatory) | This compound | IC₅₀ value of 14 mg/mL. | scispace.com |

| Chemiluminescence Inhibition (Anti-inflammatory) | 4'-demethyl-3,9-dihydroeucomin | IC₅₀ value of 7 mg/mL. | scispace.com |

| PBMC Proliferation Inhibition | (±)-3,9-Dihydroeucomin | IC₅₀ value of 19.4 µM. | researchgate.net |

| Cytokine Inhibition (IL-2, IFN-γ) | (±)-3,9-Dihydroeucomin | Significant inhibition in a concentration-dependent manner. | researchgate.net |

Cardioprotective and Neuroprotective Activities of Analogues

Homoisoflavonoids have been identified as active components in several traditional medicines used for heart and mind health. researchgate.netresearchgate.net This has prompted modern scientific investigation into their potential therapeutic applications for cardiovascular and neurological disorders.

A significant study involved the synthesis and evaluation of twenty homoisoflavonoid analogues to explore their cardioprotective and neuroprotective capabilities. researchgate.netresearchgate.net The analogues featured various substitution groups on the A and B rings, and some included a heteroaromatic B ring. researchgate.net

In a cellular model of cardiac injury using H9c2 cardiomyocytes exposed to hydrogen peroxide (H₂O₂), nine of the synthesized analogues demonstrated promising cardioprotective activity, comparable to the positive control, diazoxide. researchgate.netresearchgate.net Following this, six of the most effective cardioprotective compounds, selected for their diverse structures, were further tested for neuroprotective effects. researchgate.netresearchgate.net This evaluation used an SH-SY5Y cell injury model induced by the neurotoxin MPP+. researchgate.netresearchgate.net Further investigation into the mechanism of action suggested that these compounds might regulate autophagy through the class I PI3K signaling pathway. researchgate.net

Anticomplementary Activity (for related compounds)

The complement system is a critical component of the innate immune response, but its overactivation can contribute to inflammation and tissue damage. Research into the constituents of Caesalpinia sappan (Sappan Lignum), a plant known for its medicinal properties, has identified several homoisoflavonoids with immunomodulating effects. researchgate.nettci-thaijo.org

Studies have reported the anticomplementary activity of compounds isolated from the heartwood of this plant. researchgate.nettci-thaijo.orgnih.gov Specifically, the homoisoflavonoids Brazilin and Brazilein, along with Protosappanin E, demonstrated the ability to inhibit the complement system. researchgate.net Given that the complement cascade is a major factor in the activation of inflammation, it was concluded that these anticomplementary compounds could be key contributors to the immunomodulatory and anti-inflammatory properties attributed to Sappan Lignum extracts. researchgate.netpsu.edu

Cytotoxic Activity in Cancer Cell Lines (general homoisoflavonoid class)

The cytotoxic potential of the homoisoflavonoid class against various cancer cell lines has been a major focus of phytochemical research. jst.go.jpacs.org These compounds have shown a range of activities, from potent to weak, highlighting the importance of specific structural features for anticancer efficacy. jst.go.jp

A study on homoisoflavonoids from the tubers of Ophiopogon japonicus led to the isolation of a new homoisoflavanone, Homoisopogon A. jst.go.jp This compound exhibited potent cytotoxic effects against human lung adenocarcinoma (LU-1), human epidermoid carcinoma (KB), and human melanoma (SK-Mel-2) cells, with IC₅₀ values comparable to the positive control, ellipticine. jst.go.jp The structure-activity analysis suggested that the presence of a 2'-hydroxy and a 4'-methoxy group contributed to the cytotoxic activity. jst.go.jp

Similarly, research on the bulbs of Bellevalia longipes resulted in the identification of several homoisoflavonoids with cytotoxic properties. nih.gov One compound, 3-dehydroxy-3'-hydroxyeucomol, was notably active against melanoma (MDA-MB-435), breast (MDA-MB-231), and ovarian (OVCAR3) cancer cell lines. nih.gov Other studies on homoisoflavonoids from Bellevalia desertorum also showed potent activity against melanoma and colon cancer cell lines. researchgate.net

The homoisoflavanone Scillascillin, isolated from Ledebouria hyderabadensis, significantly inhibited the growth of human breast cancer (MCF-7) and prostate cancer (DU-145) cell lines. phcogres.com

| Compound/Extract | Cancer Cell Line(s) | Activity (IC₅₀ in µM) | Source |

| Homoisopogon A | LU-1 (lung) | 0.66 | Ophiopogon japonicus |

| KB (epidermoid) | 0.51 | ||

| SK-Mel-2 (melanoma) | 0.54 | ||

| 3-dehydroxy-3'-hydroxyeucomol | MDA-MB-435 (melanoma) | 0.62 | Bellevalia longipes |

| MDA-MB-231 (breast) | 5.36 | ||

| OVCAR3 (ovarian) | 2.52 | ||

| Scillascillin | MCF-7 (breast) | 9.59 (µg/ml) | Ledebouria hyderabadensis |

| DU-145 (prostate) | 11.32 (µg/ml) | ||

| Compound 4 (from B. desertorum) | HT-29 (colon) | 1.0 | Bellevalia desertorum |

| Compound 9 (from B. desertorum) | HT-29 (colon) | 1.1 | Bellevalia desertorum |

Antimicrobial Activities (general homoisoflavonoid class)

Homoisoflavonoids have demonstrated a broad spectrum of antimicrobial activities, including antifungal and antibacterial properties. researchgate.netmdpi.comcbijournal.com

Synthetic homoisoflavonoid analogues have been tested for their in vitro antimicrobial activity against various pathogens. cbijournal.com In one study, compounds were evaluated against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Aspergillus niger and Candida albicans). cbijournal.com The results, measured as Minimum Inhibitory Concentration (MIC), indicated varying levels of activity. cbijournal.com

Natural homoisoflavonoids have also shown significant antimicrobial effects. Compounds isolated from Bessera elegans displayed promising activity against the bacterium Mycobacterium smegmatis. researchgate.net Furthermore, studies on a series of homoisoflavonoids confirmed their bioactivity against different species of Candida, a genus of fungi that can cause infections in humans. mdpi.com The ability of Candida to form biofilms is a major virulence factor, and compounds that can inhibit its growth are of significant interest. mdpi.com Research has also documented the inhibitory activity of homoisoflavonoids from Caesalpinia sappan against the fungus Beauveria bassiana. tci-thaijo.orgtci-thaijo.org

| Compound(s) | Microorganism | Activity (MIC in µg/mL) | Source |

| Compound 4 (from B. elegans) | Mycobacterium smegmatis | 17 | Bessera elegans |

| Compound 12 (from B. elegans) | Mycobacterium smegmatis | 24 | Bessera elegans |

| Homoisoflavonoid 8 | Candida tropicalis | - (Identified as most active) | Synthetic |

| Homoisoflavonoid 23 | Candida tropicalis | - (Active) | Synthetic |

| Homoisoflavonoid 24 | Candida tropicalis | - (Active) | Synthetic |

Future Research Directions and Unaddressed Gaps

Comprehensive and Comparative Structure-Activity Relationship (SAR) Analyses across Multiple Bioactivities

A significant unaddressed gap in the research on 3,9-dihydroeucomin is the lack of comprehensive structure-activity relationship (SAR) studies. Homoisoflavonoids as a class have been reported to possess a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. nih.govthieme-connect.de However, the specific structural features of this compound that govern its potency and selectivity for these different activities remain largely unexplored.

Future research should focus on systematic SAR analyses. This would involve the synthesis or isolation of a library of this compound analogs with targeted modifications at key positions, such as the number and location of hydroxyl and methoxy (B1213986) groups on both the chromanone core and the benzyl (B1604629) side chain. These analogs should then be screened across a panel of bioassays to build a comparative dataset. Understanding how substitutions affect activity is crucial for optimizing the molecule for a specific therapeutic purpose. proquest.com For instance, identifying the functional groups essential for anti-inflammatory activity versus those critical for cytotoxic effects could lead to the development of more potent and selective drug candidates with fewer off-target effects.

Table 1: Proposed Structural Modifications for SAR Studies of this compound

| Modification Site | Type of Modification | Rationale |

| A-Ring (Chromanone) | Varying number and position of -OH groups | Assess the role of the 5,7-dihydroxy pattern in bioactivity. |

| Methylation/demethylation of -OH groups | Determine the influence of free phenolic hydroxyls versus methoxy groups. | |

| B-Ring (Benzyl Moiety) | Varying number and position of -OCH₃/-OH groups | Elucidate the impact of B-ring substitution on target binding and activity. |

| Introduction of other substituents (e.g., halogens, alkyl groups) | Explore effects on lipophilicity, electronic properties, and potency. | |

| C-Ring (Heterocycle) | Stereochemistry at C-3 | Investigate if stereoisomers exhibit different biological activities. |

Elucidation of Detailed Molecular Mechanisms and Downstream Signaling Pathways

While various bioactivities have been attributed to homoisoflavonoids, the detailed molecular mechanisms of action for this compound are mostly unknown. A recent groundbreaking study on the closely related analog, 4′-demethyl-3,9-dihydroeucomin (DMDHE), identified it as a bitter-masking compound. nih.govacs.org This research provided a clear molecular mechanism, demonstrating that DMDHE interacts with the bitter taste receptor TAS2R14. nih.govacs.org The study used a CRISPR-Cas9 knockout of the TAS2R14 gene, which significantly reduced the compound's bitter-masking effect, thereby confirming the receptor's functional involvement. nih.govnih.gov The downstream signaling was shown to involve the modulation of TAS2R-dependent proton secretion in parietal HGT-1 cells. nih.govacs.org

This singular, well-defined mechanism highlights a major gap: the molecular targets and signaling pathways for the other reported bioactivities of this compound are yet to be discovered. For example, if this compound possesses anti-inflammatory properties, it is crucial to identify whether it acts by inhibiting enzymes like cyclooxygenases (COX), modulating transcription factors such as NF-κB, or interfering with specific cytokine signaling pathways. Similarly, for potential anticancer effects, research must determine if the compound induces apoptosis, arrests the cell cycle, or inhibits angiogenesis, and identify the specific proteins and pathways involved. researchgate.net Future studies should employ modern chemical biology and systems biology approaches, including target identification techniques (e.g., affinity chromatography, proteomics) and pathway analysis (e.g., transcriptomics, phosphoproteomics), to map the molecular interactions of this compound within the cell.

Biosynthetic Pathway Characterization of this compound and its Related Metabolites

The biosynthetic pathway of homoisoflavonoids, including this compound, is not fully understood and presents a significant challenge for researchers. researchgate.net It is generally proposed that these compounds originate from chalcone (B49325) precursors, which form a C6-C3-C6 skeleton. thieme-connect.de The formation of the characteristic C6-C4-C6 homoisoflavonoid structure is believed to occur through the addition of a single carbon atom, likely derived from S-adenosyl methionine, to a chalcone-type intermediate. proquest.comresearchgate.net Specifically, the biosynthesis is thought to involve 2'-methoxychalcones, where the methoxy group participates in the formation of the final skeleton. researchgate.net

However, the specific enzymes, intermediate compounds, and regulatory mechanisms involved in the biosynthesis of this compound remain to be identified. This is a critical unaddressed gap. Characterizing this pathway is essential for several reasons. It would provide fundamental knowledge about plant secondary metabolism and could enable the biotechnological production of this compound and its analogs through metabolic engineering in microbial or plant systems. Future research should focus on identifying and characterizing the key enzymes, such as the specific chalcone synthase, O-methyltransferases, and the yet-to-be-discovered enzyme responsible for the carbon addition and cyclization steps.

Development of Quantitative Analytical Methods for Biological Matrices

To advance preclinical and potentially clinical studies of this compound, the development of robust and validated quantitative analytical methods for its detection in complex biological matrices (e.g., plasma, urine, tissues) is imperative. Currently, there is a lack of such specific methods. Recent research on the related compound DMDHE utilized a sophisticated method involving liquid chromatography coupled with high-resolution mass spectrometry, charged aerosol detection, and UV detection (LC-HRMS/CAD/UV) for its identification and characterization in a plant resin extract. nih.govnih.gov

This highlights the need for similar, but specifically tailored and validated, methods for quantifying this compound in biological samples. A major challenge in quantifying endogenous or natural compounds is the frequent absence of an analyte-free matrix for creating calibration standards. cstti.com Future research should focus on developing highly sensitive and selective methods, likely based on LC-MS/MS, and addressing this challenge by using strategies such as surrogate matrices or stable isotope-labeled internal standards. cstti.com Validated methods are a prerequisite for conducting essential pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 2: Key Considerations for Method Development

| Analytical Step | Technique/Approach | Purpose |

| Sample Preparation | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | To isolate this compound from interfering substances in the biological matrix. orientjchem.org |

| Chromatography | Reversed-Phase HPLC or UHPLC with C18 column | To achieve efficient separation from metabolites and other endogenous components. acs.org |

| Detection | Tandem Mass Spectrometry (MS/MS) | To provide high sensitivity and selectivity for accurate quantification. |

| Quantification | Stable Isotope-Labeled Internal Standard | To correct for matrix effects and variations in sample processing and instrument response. cstti.com |

| Validation | According to regulatory guidelines | To ensure accuracy, precision, linearity, and stability of the analytical method. |

Discovery of Novel Natural Sources and Chemodiversity within the Dihydroeucomin Class

Homoisoflavonoids are a relatively rare subclass of flavonoids, primarily found in a limited number of plant families, such as Asparagaceae, Fabaceae, and Liliaceae. nih.govresearchgate.net Known sources include plants from the genera Dracaena, Scilla, and Caesalpinia. researchgate.net The recent isolation of the related compound 4′-demethyl-3,9-dihydroeucomin from the resin of Daemonorops draco (dragon's blood) suggests that the distribution of these compounds may be broader than currently appreciated. nih.govacs.org

A significant area for future research is the systematic exploration of a wider range of plant species to discover new natural sources of this compound and its derivatives. This bioprospecting should target genera and families known to produce homoisoflavonoids, as well as taxonomically related but unexplored plants. Discovering new sources is not only important for ensuring a sustainable supply but also for uncovering novel analogs. This exploration of chemodiversity could yield compounds with improved potency, selectivity, or pharmacokinetic properties. The ongoing discovery of new homoisoflavonoids indicates that a rich diversity within this chemical class is yet to be tapped. thieme-connect.de

Q & A

Q. What is the natural source of 3,9-Dihydroeucomin, and how is it isolated for experimental use?

this compound is a homoisoflavonoid primarily isolated from Agave sisalana Perrine ex Engelm. leaves. The extraction process involves solvent-based methods (e.g., methanol or ethanol maceration), followed by chromatographic purification using silica gel or HPLC . Key steps include:

- Solvent extraction : Crushed leaves are soaked in polar solvents to solubilize phenolic compounds.

- Fractionation : Liquid-liquid partitioning (e.g., ethyl acetate/water) separates non-polar constituents.

- Purification : Column chromatography with gradient elution (e.g., hexane:ethyl acetate) isolates this compound, verified via NMR and LC-MS .

Q. What are the primary biological activities of this compound in in vitro models?

this compound exhibits immunomodulatory effects, particularly suppressing proliferation of phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs) with an IC50 of 19.4 µM . Methodological insights:

- PBMC assay : Cells (2×10<sup>5</sup>/well) are cultured with PHA (5 µg/mL) and varying compound concentrations (1–50 µM) for 72 hours. Proliferation is measured via MTT assay .

- Cytokine profiling : Supernatants are analyzed for IL-2 and IFN-γ suppression using ELISA, highlighting dose-dependent inhibition .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Solid form : Store at -20°C in desiccated conditions to prevent hygroscopic degradation .

- Solubility : Prepare stock solutions in DMSO (10–50 mM), aliquot, and store at -80°C for ≤6 months. Avoid freeze-thaw cycles .

- In vivo formulations : For animal studies, dissolve in 20% SBE-β-CD saline or PEG400 for improved bioavailability .

Advanced Research Questions

Q. What structural features of this compound contribute to its immunomodulatory activity?

The saturated C-3 benzyl group and C-4′ methoxy moiety are critical for activity. Derivatives like 4′-Demethyl-3,9-dihydroeucomin (CAS 107585-77-3) show reduced potency, indicating the methoxy group enhances binding to PBMC targets . Key findings:

Q. How can researchers resolve discrepancies in reported IC50 values across studies?

Variations in IC50 values (e.g., 19.4 µM vs. higher values in some PBMC assays) may arise from:

- Cell viability protocols : MTT vs. ATP-based assays yield different sensitivity thresholds.

- PHA activation : Batch-to-batch variability in mitogen potency affects proliferation rates.

- Solution preparation : DMSO concentration >0.1% may artifactually suppress cell viability .

Recommendation : Standardize PHA sources and pre-test DMSO tolerability in control experiments.

Q. What methodological optimizations are recommended for assessing this compound’s COX-2 inhibition?

While this compound shows weak COX-2 inhibition (vs. COX-1), experimental design should include:

- Enzyme assays : Use recombinant COX-2 (human, purified) with arachidonic acid substrate. Measure prostaglandin E2 (PGE2) via LC-MS/MS for sensitivity .

- Cell-based models : Test in LPS-stimulated RAW 264.7 macrophages to mimic inflammatory COX-2 upregulation .

- Positive controls : Compare with selective inhibitors (e.g., Celecoxib) to validate assay conditions.

Q. How can researchers address poor aqueous solubility in in vivo studies of this compound?

- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) to enhance bioavailability .

- Co-solvent systems : Use 10% DMSO + 40% PEG300 + 50% saline for intraperitoneal administration .

- Pharmacokinetic profiling : Monitor plasma levels via LC-MS at 0.5, 2, 6, and 24 hours post-administration to adjust dosing .

Q. What analytical techniques are critical for verifying this compound purity and structural integrity?

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (0.1% formic acid) gradient (retention time ~12 minutes) .

- NMR : Confirm stereochemistry via <sup>1</sup>H-<sup>13</sup>C HSQC and NOESY (e.g., C-3 benzyl group orientation) .

- HRMS : Validate molecular formula (C17H16O5; [M+H]<sup>+</sup> m/z 301.1074) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.